1-Aminocyclopropane-1-carboxamide
Overview
Description
1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid and occurs naturally . ACC is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Synthesis Analysis
ACC is synthesized from the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .Molecular Structure Analysis
The molecular structure of ACC is characterized by a cyclopropane ring fused to the C α atom of the amino acid . It is a non-protein amino acid acting as the direct precursor of ethylene .Chemical Reactions Analysis
ACC is the rate-limiting step in ethylene biosynthesis . It is converted to ethylene by ACC oxidase (ACO) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle .Physical And Chemical Properties Analysis
ACC is a white solid . It has a molar mass of 101.1 c . Its melting point ranges from 198–201 °C .Scientific Research Applications
Ethylene Precursor in Plants
1-Aminocyclopropane-1-carboxamide is primarily known for its role as an ethylene precursor in higher plants. When administered to plants like wheat, it converts into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This conversion is significant in understanding plant responses and development processes (Hoffman, Yang, & McKeon, 1982).
Synthesis Techniques
The compound has been a subject of chemical interest, with studies focusing on stereoselective synthesis from dehydroamino acid derivatives. These synthesis techniques are important for creating a range of aminocyclopropanes with potential applications in various biochemical and pharmacological studies (Zhou et al., 2011).
Enzyme Purification and Characterization
Research has also been conducted on the purification and characterization of 1-aminocyclopropane-1-carboxylate synthase, an enzyme involved in ethylene biosynthesis in plants. This research is crucial for understanding the molecular biology of plant development and stress responses (Bleecker, Kenyon, Somerville, & Kende, 1986).
Biological Activities in Natural Products
1-Aminocyclopropane-1-carboxamide and its analogs are notable for their presence in natural products with diverse biological activities such as antifungal, antimicrobial, and antitumor properties. Research in this area focuses on the isolation, synthesis, and characterization of these compounds (Coleman & Hudson, 2016).
Role in Plant Physiology
In plant science, 1-aminocyclopropane-1-carboxamide is vital for understanding the ethylene biosynthesis pathway, its regulation, and its transport within plants. This knowledge is essential for agricultural applications, such as manipulating plant growth and development (Vanderstraeten & Van Der Straeten, 2017).
Ethylene-Independent Growth Regulation
Recent studies have suggested that 1-Aminocyclopropane-1-carboxamide may have a signaling role independent of ethylene biosynthesis, affecting plant development and stress responses. This represents a significant shift in understanding the broader implications of this compound in plant biology (Polko & Kieber, 2019).
Safety And Hazards
ACC can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . Avoid breathing dust, fume, gas, mist, vapors, or spray .
Future Directions
ACC plays a critical role in plant growth and development as well as responding to adversity stresses . The role of the ACS gene family in wheat has not been examined . Future research could focus on the role of ACC in regulating plant development, its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
properties
IUPAC Name |
1-aminocyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGXRDGYMLGBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470904 | |
Record name | 1-Aminocyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclopropane-1-carboxamide | |
CAS RN |
137360-55-5 | |
Record name | 1-Aminocyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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